molecular formula C8H13NO3 B11818471 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid

2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid

Cat. No.: B11818471
M. Wt: 171.19 g/mol
InChI Key: ZHRXWCJNLZOONH-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpiperidine with acetic anhydride, followed by oxidation to introduce the ketone functionality . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2-methyl-4-oxopiperidin-1-yl)acetic acid

InChI

InChI=1S/C8H13NO3/c1-6-4-7(10)2-3-9(6)5-8(11)12/h6H,2-5H2,1H3,(H,11,12)

InChI Key

ZHRXWCJNLZOONH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCN1CC(=O)O

Origin of Product

United States

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